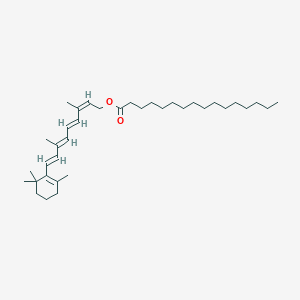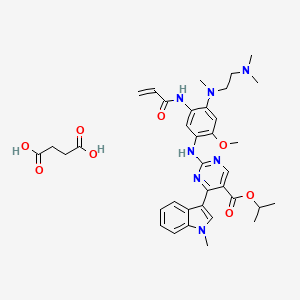
Mobocertinib succinate
Vue d'ensemble
Description
Mobocertinib succinate: is a novel tyrosine kinase inhibitor that has been developed for the treatment of non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 20 insertion mutations . This compound is particularly significant because it addresses a subset of NSCLC patients who have limited treatment options due to resistance to other EGFR inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound involves the reaction of mobocertinib with succinic acid in ethanol or 2-methyl tetrahydrofuran (THF) . The resulting mixture is concentrated in vacuo and purified by preparative thin-layer chromatography (TLC) using a mixture of methanol and dichloromethane (DCM) .
Industrial Production Methods: Industrial production methods for this compound are proprietary and involve optimized reaction conditions to ensure high yield and purity. The process typically includes multiple steps of synthesis, purification, and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: this compound primarily undergoes substitution reactions due to its structure as a kinase inhibitor . It is designed to irreversibly bind to and inhibit EGFR exon 20 insertion mutations .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as succinic acid, ethanol, and 2-methyl tetrahydrofuran . The reaction conditions are carefully controlled to ensure the formation of the desired product without significant side reactions .
Major Products Formed: The major product formed from the reaction of mobocertinib with succinic acid is this compound, which is the active pharmaceutical ingredient used in the treatment of NSCLC .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
This compound exerts its effects by irreversibly binding to and inhibiting the EGFR exon 20 insertion mutations . This inhibition prevents the autophosphorylation of tyrosine residues in the intracellular domain of EGFR, thereby blocking downstream signaling pathways that promote cell survival and proliferation . The molecular targets of this compound include the mutant forms of EGFR, which are associated with resistance to other EGFR inhibitors .
Comparison with Similar Compounds
Similar Compounds:
Osimertinib: Another tyrosine kinase inhibitor used for the treatment of NSCLC with EGFR T790M mutations.
Afatinib: A second-generation EGFR inhibitor used for the treatment of NSCLC with common EGFR mutations.
Erlotinib: A first-generation EGFR inhibitor used for the treatment of NSCLC with EGFR mutations.
Uniqueness of this compound: this compound is unique in its ability to selectively inhibit EGFR exon 20 insertion mutations, which are associated with resistance to other EGFR inhibitors . This specificity makes it a valuable therapeutic option for patients with this particular genetic mutation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of mobocertinib succinate involves the reaction of mobocertinib with succinic acid in ethanol or 2-methyl tetrahydrofuran (THF) . The resulting mixture is concentrated in vacuo and purified by preparative thin-layer chromatography (TLC) using a mixture of methanol and dichloromethane (DCM) .
Industrial Production Methods: Industrial production methods for this compound are proprietary and involve optimized reaction conditions to ensure high yield and purity. The process typically includes multiple steps of synthesis, purification, and crystallization to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions: Mobocertinib succinate primarily undergoes substitution reactions due to its structure as a kinase inhibitor . It is designed to irreversibly bind to and inhibit EGFR exon 20 insertion mutations .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as succinic acid, ethanol, and 2-methyl tetrahydrofuran . The reaction conditions are carefully controlled to ensure the formation of the desired product without significant side reactions .
Major Products Formed: The major product formed from the reaction of mobocertinib with succinic acid is this compound, which is the active pharmaceutical ingredient used in the treatment of NSCLC .
Applications De Recherche Scientifique
Mobocertinib succinate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
Mobocertinib succinate exerts its effects by irreversibly binding to and inhibiting the EGFR exon 20 insertion mutations . This inhibition prevents the autophosphorylation of tyrosine residues in the intracellular domain of EGFR, thereby blocking downstream signaling pathways that promote cell survival and proliferation . The molecular targets of this compound include the mutant forms of EGFR, which are associated with resistance to other EGFR inhibitors .
Comparaison Avec Des Composés Similaires
Osimertinib: Another tyrosine kinase inhibitor used for the treatment of NSCLC with EGFR T790M mutations.
Afatinib: A second-generation EGFR inhibitor used for the treatment of NSCLC with common EGFR mutations.
Erlotinib: A first-generation EGFR inhibitor used for the treatment of NSCLC with EGFR mutations.
Uniqueness of Mobocertinib Succinate: this compound is unique in its ability to selectively inhibit EGFR exon 20 insertion mutations, which are associated with resistance to other EGFR inhibitors . This specificity makes it a valuable therapeutic option for patients with this particular genetic mutation .
Propriétés
IUPAC Name |
butanedioic acid;propan-2-yl 2-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-(prop-2-enoylamino)anilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N7O4.C4H6O4/c1-9-29(40)34-24-16-25(28(42-8)17-27(24)38(6)15-14-37(4)5)35-32-33-18-22(31(41)43-20(2)3)30(36-32)23-19-39(7)26-13-11-10-12-21(23)26;5-3(6)1-2-4(7)8/h9-13,16-20H,1,14-15H2,2-8H3,(H,34,40)(H,33,35,36);1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYAEUMTJQGKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45N7O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2389149-74-8 | |
| Record name | Mobocertinib succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2389149748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole](/img/structure/B3182107.png)
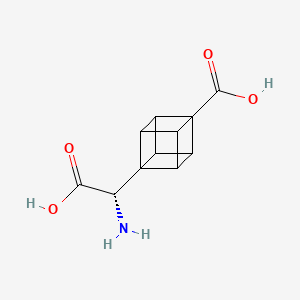
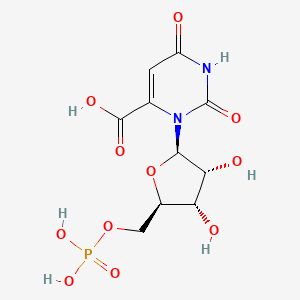

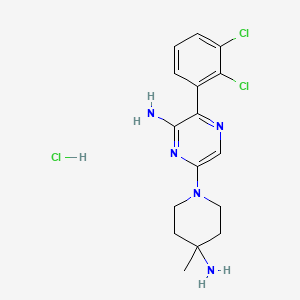
![N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide;4-methylbenzenesulfonic acid](/img/structure/B3182158.png)
![2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride](/img/structure/B3182163.png)
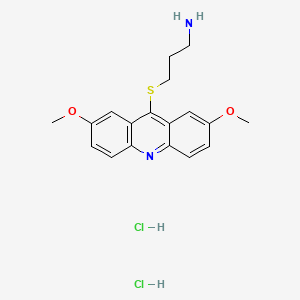

![4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine](/img/structure/B3182180.png)
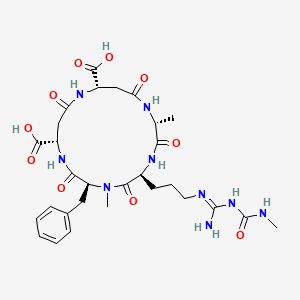
![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B3182195.png)
